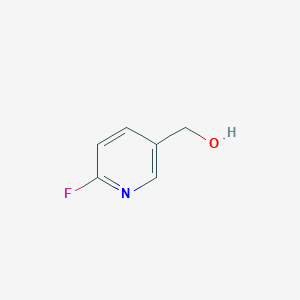

N,N-二乙基-3-氟-4-硝基苯甲酰胺

描述

Synthesis Analysis

The synthesis of related nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide has been described, involving the use of Fourier transform-infrared spectroscopy, elemental analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry for characterization . The synthesis process includes the formation of metal complexes, which are then used as precursors for the deposition of nickel sulfide nanocrystals and nanostructured thin films . The regioselective and stereospecific synthesis of N-[(Z)-1-oxo-1,3-diphenylprop-2-en-2-yl]-4-nitrobenzamide has also been reported, providing a mechanism for the regiospecific rearrangement of N-acyl-2-benzoyl-3-phenylaziridines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using single-crystal X-ray diffraction data. For instance, the crystal structures of bis[N-(diethylcarbamothioyl)-4-nitrobenzamide]nickel(II) and bis[N-(dipropylcarbamothioyl)-4-nitrobenzamide]nickel(II) have been determined, revealing a neutral cis-configuration of the metal complex . Additionally, the crystal structure of N,N'-diethyl-4-nitrobenzene-1,3-diamine and its derivatives has been analyzed, showing the influence of functional groups on the planarity and conformation of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nickel(II) complexes indicate the loss of the N–H proton resonance and the shift of the νC=O and νC=S stretching vibrations, confirming the formation of the metal complex . The regioselective synthesis of N-[(Z)-1-oxo-1-phenyl-3-phenylprop-2-en-2-yl]-4-nitrobenzamide involves isomerization reactions and a proposed mechanism for the rearrangement process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been characterized using various analytical techniques. The nickel sulfide nanocrystals and nanostructured thin films derived from the nickel(II) complexes have been characterized by X-ray powder diffraction, transmission electron microscopy, scanning electron microscopy, energy dispersive X-ray analysis, and atomic force microscopy . The crystallographic analysis of N,N'-diethyl-4-nitrobenzene-1,3-diamine and its derivatives has revealed the presence of intramolecular and intermolecular hydrogen bonds, which influence the packing and layering of the molecules in the crystal lattice .

科学研究应用

合成和化学性质

合成技术:N,N-二乙基-3-氟-4-硝基苯甲酰胺及其衍生物已通过各种方法合成。例如,徐等人(2013年)详细介绍了4-氨基-2-氟-N-甲基苯甲酰胺的合成过程,涉及氧化、氯化、胺化和氢化步骤,实现了高产率 (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013)。

化学表征:研究还着重于表征N,N-二乙基-3-氟-4-硝基苯甲酰胺衍生物的化学性质。例如,Saeed等人(2013年)合成并表征了N-(二烷基-氨基甲硫酰基)-4-硝基苯甲酰胺的镍(II)配合物,使用各种光谱方法进行分析 (S. Saeed, N. Rashid, M. Azad Malik, P. O’Brien, & W. Wong, 2013)。

药理学研究

药物开发:在药理学领域进行了大量研究,特别是在新药物的开发方面。Skachilova等人(2019年)报道了合成200多种新分子的研究,同时开发了硝基苯甲酰胺衍生物的原始结构,从而创造了抗心律失常药物 (София Яковлевна Скачилова等,2019年)。

抗心律失常性能:Likhosherstov等人(2014年)合成了一系列具有抗心律失常活性的取代硝基苯甲酰胺,重点关注它们的构效关系,并确定了一个主导化合物用于进一步的药理学和毒理学研究 (A. M. Likhosherstov et al., 2014)。

材料科学和纳米技术

- 纳米结构薄膜:已经探索了使用N,N-二乙基-3-氟-4-硝基苯甲酰胺衍生物合成和应用纳米结构薄膜。Saeed等人(2010年)详细介绍了N-(R-氨基硫代硫酰基)-4-硝基苯甲酰胺的镍和铜金属配合物的合成及其在制备纳米结构薄膜中的应用,使用各种方法进行表征 (S. Saeed, N. Rashid, Muhammad Ali, & R. Hussain, 2010)。

环境和生物相互作用

- 荧光发射研究:Phukan等人(2015年)研究了N-(甲基噻唑-2-基)硝基苯甲酰胺异构体的荧光发射,展示了它们在与某些金属离子相互作用时的选择性减少,暗示了在检测特定离子方面的潜在应用 (Nithi Phukan, Abir Goswami, & J. Baruah, 2015)。

医学成像

- 正电子发射断层扫描:Yamasaki等人(2011年)开发了一种新的PET配体,用于成像代谢型谷氨酸受体亚型1,使用N,N-二乙基-3-氟-4-硝基苯甲酰胺的衍生物。该研究突出了该化合物在神经成像中的潜力 (Tomoteru Yamasaki et al., 2011)。

作用机制

The exact mechanism of action of “N,N-Diethyl-3-fluoro-4-nitrobenzamide” is not yet fully understood.

安全和危害

属性

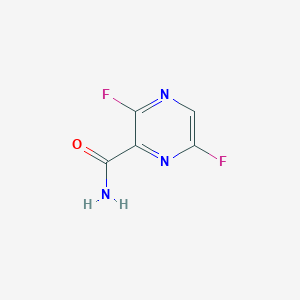

IUPAC Name |

N,N-diethyl-3-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJSYCJLYSNACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623322 | |

| Record name | N,N-Diethyl-3-fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474020-75-2 | |

| Record name | N,N-Diethyl-3-fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)